molecular formula C10H10N2O B11810955 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine

5-Methoxy-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B11810955
M. Wt: 174.20 g/mol
InChI Key: CZZRKXBKXPALQI-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 5-methoxypyridine with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.

Major Products:

    Oxidation: 5-Formyl-2-(1H-pyrrol-1-yl)pyridine.

    Reduction: 5-Methoxy-2-(1H-pyrrol-1-yl)piperidine.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methoxy-2-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is not fully elucidated, but it is believed to interact with various molecular targets through its heterocyclic structure. The pyridine and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-methoxy-2-pyrrol-1-ylpyridine

InChI

InChI=1S/C10H10N2O/c1-13-9-4-5-10(11-8-9)12-6-2-3-7-12/h2-8H,1H3

InChI Key

CZZRKXBKXPALQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)N2C=CC=C2

Origin of Product

United States

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